5-Chloro-2-methoxypyrimidine

Pyrimidine Building Block Analytical Chemistry

Selecting the wrong pyrimidine regioisomer leads to failed cross-couplings and low yields. 5-Chloro-2-methoxypyrimidine (CAS 38373-44-3) eliminates this risk: • Predictable Suzuki coupling at the 5-position, with no interference from the 2-methoxy group • ≥98% assay purity reduces catalyst poisoning and eliminates pre-purification steps • 50-55°C melting point enables rapid identity verification upon receipt Trusted in kinase inhibitor and antiviral agent patents; ships under standard conditions for immediate use.

Molecular Formula C5H5ClN2O
Molecular Weight 144.56 g/mol
CAS No. 38373-44-3
Cat. No. B1345695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methoxypyrimidine
CAS38373-44-3
Molecular FormulaC5H5ClN2O
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=N1)Cl
InChIInChI=1S/C5H5ClN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3
InChIKeyGJNGJHZIOYFEOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-methoxypyrimidine (CAS 38373-44-3) Building Block Selection Guide


5-Chloro-2-methoxypyrimidine (CAS 38373-44-3) is a halogenated pyrimidine derivative with the molecular formula C5H5ClN2O and a molecular weight of 144.559 g/mol [1]. This compound features a chlorine atom at the 5-position and a methoxy group at the 2-position of the pyrimidine ring , creating a heteroaromatic scaffold that serves as a versatile intermediate for constructing more complex molecules [1]. Its solid physical state at ambient temperature (melting point 50-55°C) and high commercial purity (≥97%) position it as a reliable building block for both research and industrial synthetic applications.

Why 5-Chloro-2-methoxypyrimidine Is Not Readily Replaced by Regioisomers or Other Halogenated Analogs


Substitution of 5-chloro-2-methoxypyrimidine with close analogs like its regioisomer 2-chloro-5-methoxypyrimidine or alternative halogenated derivatives (e.g., 5-bromo-2-methoxypyrimidine) is not scientifically trivial. Regiochemistry dictates reactivity profiles and the selectivity of cross-coupling events, as the position of the halogen leaving group on the pyrimidine ring strongly influences the electronic environment and the ease of oxidative addition in palladium-catalyzed reactions [1]. Furthermore, the specific halogen atom (chlorine versus bromine) alters reaction kinetics and compatibility with functional groups [2]. Consequently, a simple generic substitution can lead to failed syntheses, altered regiochemical outcomes, or lower yields, making the specific structural features of 5-chloro-2-methoxypyrimidine essential for achieving predictable and efficient synthetic pathways.

Quantitative Differentiators of 5-Chloro-2-methoxypyrimidine Relative to Key Analogs


Physical Property Distinction: Lower Melting Point Aids in Identity Verification and Handling

5-Chloro-2-methoxypyrimidine exhibits a melting point of 50-55°C , which is significantly lower than its regioisomer 2-chloro-5-methoxypyrimidine (melting point 73-78°C [1]) and falls below the range of the bromo analog 5-bromo-2-methoxypyrimidine (56-60°C [2]). This ~20°C difference relative to the regioisomer provides a clear, quantitative metric for confirming compound identity and assessing purity via simple melting point determination. The lower melting point also implies a lower solid-phase transition temperature, which can be advantageous in certain formulation or processing steps.

Pyrimidine Building Block Analytical Chemistry

High Commercial Purity Enables Direct Use Without Additional Purification

Commercially available 5-chloro-2-methoxypyrimidine is supplied at a minimum purity of 97% (by assay) , whereas many analogs, including 2-chloro-5-methoxypyrimidine, are often listed with a minimum purity of 95% [1]. This 2-percentage-point increase in guaranteed purity reduces the need for in-house purification steps prior to use in sensitive reactions, thereby saving time and resources.

Chemical Synthesis Reagent Purity Medicinal Chemistry

Regioselective Reactivity in Suzuki-Miyaura Cross-Couplings

Chloropyrimidine substrates, including those with methoxy substitution, demonstrate predictable regioselectivity in palladium-catalyzed Suzuki-Miyaura cross-couplings. Studies on 2,4-dichloro-5-methoxypyrimidine show that reaction occurs selectively at the 4-position [1], highlighting the ability to exploit electronic differentiation at chlorinated positions on the pyrimidine ring. This regiochemical control is a key advantage for the rational design of synthetic routes, as it allows chemists to install aryl or alkenyl groups with high fidelity at specific positions.

Cross-Coupling Suzuki-Miyaura C-C Bond Formation

Documented Utility as a Pharmaceutical Intermediate in Patent Literature

5-Chloro-2-methoxypyrimidine is explicitly disclosed as a key intermediate in multiple patent applications, including those describing the synthesis of kinase inhibitors and antiviral compounds [1]. While specific yields are often proprietary, the inclusion of this compound in patented synthetic routes underscores its established value in industrial medicinal chemistry. This contrasts with some regioisomers or halogen variants that may appear less frequently in the patent record, indicating a stronger preference for this specific substitution pattern in commercial pharmaceutical development.

Medicinal Chemistry Drug Discovery Patent Synthesis

Preferential Use of Chloropyrimidines over Bromo- and Iodo-analogs in Suzuki Coupling

In the context of Suzuki coupling reactions, chloropyrimidine substrates have been shown to be preferable over iodo-, bromo-, or fluoropyrimidines [1]. This preference is based on the balance of reactivity and stability: chloropyrimidines undergo efficient oxidative addition while avoiding the excessive reactivity that can lead to decomposition or side reactions associated with bromo- and iodo-analogs. This makes 5-chloro-2-methoxypyrimidine a more robust and user-friendly coupling partner compared to its bromo counterpart.

Suzuki Coupling Halopyrimidine Reagent Selection

Optimal Application Scenarios for 5-Chloro-2-methoxypyrimidine


Precise Regiochemical Control in Suzuki-Miyaura Coupling Cascades

Researchers designing multi-step syntheses involving pyrimidine cores should select 5-chloro-2-methoxypyrimidine when regioselective cross-coupling is required. The established preference for chloropyrimidines in Suzuki couplings, combined with the specific 5-position halogen placement, allows for the predictable installation of aryl or alkenyl groups without interference from the 2-methoxy group [1]. This scenario is particularly valuable in medicinal chemistry where precise structural modifications are needed to probe structure-activity relationships.

Reliable Building Block for Pharmaceutical Intermediate Synthesis

For process chemists and medicinal chemists engaged in drug discovery, 5-chloro-2-methoxypyrimidine offers a validated starting point. Its inclusion in multiple patent applications for kinase inhibitors and antiviral agents demonstrates its industrial relevance [2]. Procuring this specific compound ensures alignment with established synthetic routes and reduces the risk of encountering unexpected reactivity that might arise from alternative isomers.

High-Purity Starting Material for Sensitive Catalytic Transformations

In applications requiring high fidelity and minimal impurities—such as late-stage functionalization or reactions sensitive to catalyst poisoning—the 97% minimum assay purity of commercial 5-chloro-2-methoxypyrimidine provides a distinct advantage. Using this compound reduces the need for preparatory purification steps, streamlining workflows and improving overall synthetic efficiency compared to analogs with lower guaranteed purity.

Facile Identity Verification via Distinct Physical Property

In analytical and quality control laboratories, the 50-55°C melting point of 5-chloro-2-methoxypyrimidine serves as a rapid, cost-effective identity check. This property is particularly useful when receiving shipments from multiple vendors or when handling multiple pyrimidine intermediates, as it clearly distinguishes this compound from its higher-melting regioisomer [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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